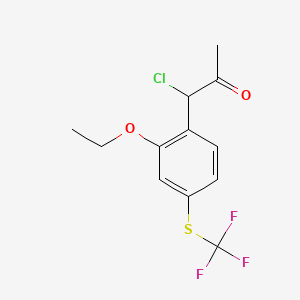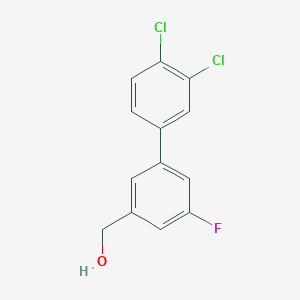
(3',4'-Dichloro-5-fluoro-biphenyl-3-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol is a synthetic organic compound belonging to the biphenyl family This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl structure, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol typically involves multi-step organic reactions. One common method might include:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl structure using halogenating agents such as chlorine gas or fluorine-containing reagents.
Methanol Addition:
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products:
- Oxidation of the methanol group can yield (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-aldehyde or (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-carboxylic acid.
- Reduction can lead to dehalogenated biphenyl derivatives.
- Substitution reactions can produce various functionalized biphenyl compounds.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Potential applications in the development of pharmaceuticals or agrochemicals.
- Investigated for its biological activity and interactions with enzymes or receptors.
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry:
- Utilized in the production of advanced materials, such as polymers or liquid crystals.
- Studied for its potential use in electronic devices due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms and the methanol group can affect its binding affinity and reactivity.
Comparison with Similar Compounds
- (3’,4’-Dichloro-biphenyl-3-yl)-methanol
- (3’,4’-Dichloro-5-fluoro-biphenyl)
- (3’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-ethanol
Comparison:
Reactivity: Compared to similar compounds, the fluorine atom can significantly influence the compound’s reactivity and stability.
Applications: The specific combination of functional groups can lead to unique applications in various fields, distinguishing it from other biphenyl derivatives.
Properties
Molecular Formula |
C13H9Cl2FO |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[3-(3,4-dichlorophenyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-12-2-1-9(6-13(12)15)10-3-8(7-17)4-11(16)5-10/h1-6,17H,7H2 |
InChI Key |
KAWXYJUOLTWSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)CO)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


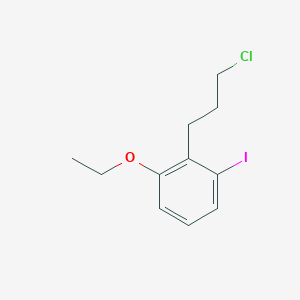

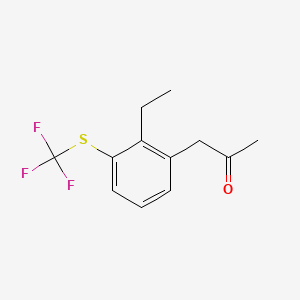

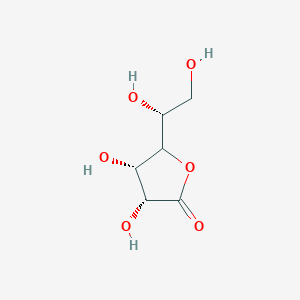
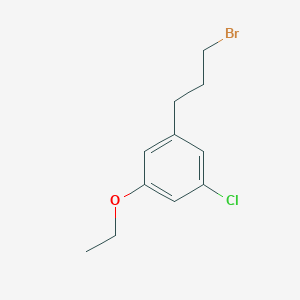
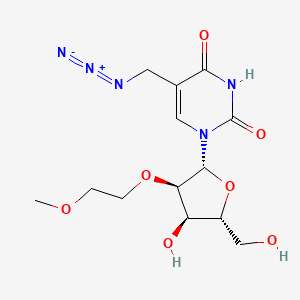

![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)

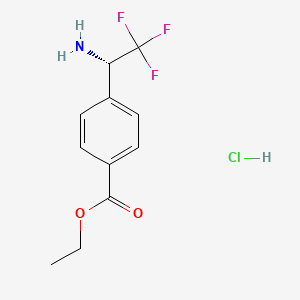
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)
